molecular formula C9H7ClF2O2 B1411865 4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde CAS No. 2168815-73-2

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde

Cat. No. B1411865
CAS RN: 2168815-73-2
M. Wt: 220.6 g/mol
InChI Key: HMGHCAZYIWLNRY-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H8F2O2 . It has a molecular weight of 186.16 . It is typically stored at ambient temperature and is available in a liquid-oil physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-5,9H,6H2 . The InChI key is MBMWQKCLNFZJSF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid-oil at room temperature . It has a molecular weight of 186.16 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Reaction and Synthesis Applications

4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde is used in various chemical reactions and synthesis processes. For instance, it has been involved in the reaction of aldehydes with stabilized sulfur ylides for the synthesis of epoxy-amides (Fernández, Durante-Lanes, & López-Herrera, 1990). Additionally, it plays a role in the preparation of sulfated Ti-SBA-15 catalysts, which are crucial for the oxidation of benzyl alcohol to benzaldehyde, a process of significant importance in various industries (Sharma, Soni, & Dalai, 2012).

Optical and Material Applications

This compound has been used in the synthesis of aluminum and zinc complexes with quinolates, where its derivatives play a role in the development of materials with specific optical properties (Barberis & Mikroyannidis, 2006). These materials have potential applications in the field of photoluminescence and other areas requiring controlled optical responses.

Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of this compound have been employed as fluorogenic labelling reagents. They are used in pre-column derivatization for the HPLC separation of chlorophenols, demonstrating its utility in sensitive analytical methods (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Catalysis and Chemical Reactions

Moreover, the compound finds application in catalysis and chemical reactions, such as the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent, highlighting its versatility in organic synthesis (Majo & Perumal, 1996). The compound also plays a role in the synthesis of mixed-ligand complexes and their application in C–C and C–N coupling reactions, which are fundamental processes in organic chemistry (Dutta, Datta, Seth, & Bhattacharya, 2012).

Photocatalysis

In the field of photocatalysis, its derivatives have been studied for the selective synthesis of benzaldehyde from benzyl alcohol, showcasing its potential in environmentally friendly chemical processes (Lima, Silva, Silva, & Faria, 2017).

Nonlinear Optical Materials

Furthermore, it has been investigated for its applications in developing nonlinear optical materials, specifically in the enhancement of optical properties and mechanical hardness (Venkataramanan, Uchil, & Bhat, 1994).

Safety and Hazards

This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, and ensuring adequate ventilation during handling .

properties

IUPAC Name

4-chloro-3-(2,2-difluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c10-7-2-1-6(4-13)3-8(7)14-5-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGHCAZYIWLNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OCC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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